molecular formula C13H25NO3 B12094819 Tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate CAS No. 250249-86-6

Tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate

Cat. No.: B12094819
CAS No.: 250249-86-6
M. Wt: 243.34 g/mol
InChI Key: BOZZNSJYEVMFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2-(2-hydroxyethyl)azepane-1-carboxylate (CAS RN 250249-86-6) is a chiral azepane derivative of value in medicinal chemistry and organic synthesis. The compound features a seven-membered azepane ring, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a 2-hydroxyethyl side chain. The Boc group is a crucial feature, protecting the secondary amine from unwanted reactions during synthesis and allowing for selective deprotection under mild acidic conditions. This makes the compound a versatile building block, or synthetic intermediate, for the construction of more complex molecules, particularly in pharmaceutical research for the development of new active compounds. Researchers utilize this scaffold to explore structure-activity relationships. The hydroxyethyl chain provides a handle for further functionalization, enabling conjugation or elongation of the molecular structure. Proper storage under an inert atmosphere and at room temperature is recommended to preserve the compound's stability and purity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

250249-86-6

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-9-6-4-5-7-11(14)8-10-15/h11,15H,4-10H2,1-3H3

InChI Key

BOZZNSJYEVMFAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1CCO

Origin of Product

United States

Preparation Methods

Amine Protection with Boc2O

The primary step involves protecting the azepane’s secondary amine with di-tert-butyl dicarbonate (Boc₂O). This stabilizes the molecule for subsequent functionalization and prevents side reactions during alkylation.

Reagent Solvent Base Temperature Yield Source
Boc₂ODichloromethaneTriethylamine0–25°C80–88%
Boc₂OTetrahydrofuranNaHCO₃RT82%

Key Observations :

  • Solvent Choice : Dichloromethane and THF are preferred for their inertness and compatibility with Boc₂O.

  • Base Selection : Triethylamine or NaHCO₃ neutralizes HCl generated during carbamate formation.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (DCM/hexane) isolates the Boc-protected intermediate.

Introduction of 2-Hydroxyethyl Group

The hydroxyethyl group is introduced at position 2 via alkylation or nucleophilic substitution. Two approaches are commonly employed:

Approach 1: Direct Alkylation with 2-Chloroethanol

The Boc-protected azepane undergoes alkylation with 2-chloroethanol under basic conditions.

Reagent Base Solvent Temperature Yield Source
2-ChloroethanolK₂CO₃DMFRT70–75% (analog)
2-ChloroethanolNaOHDioxane/H₂ORT65–70% (analog)

Mechanism :

  • Deprotonation : Position 2 of the azepane ring is deprotonated by a base (e.g., K₂CO₃).

  • Nucleophilic Attack : The alkoxide attacks 2-chloroethanol, forming the hydroxyethyl-substituted product.

Approach 2: Mitsunobu Reaction

For regioselective installation, the Mitsunobu reaction couples the Boc-protected azepane with 2-hydroxyethyl alcohol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

Reagent Solvent Temperature Yield Source
PPh₃, DEAD, 2-HydroxyethanolTHF0–25°C60–65% (analog)

Advantages :

  • High Regioselectivity : Minimizes side reactions at other positions.

  • Mild Conditions : Suitable for sensitive intermediates.

Optimization of Reaction Conditions

Solvent and Temperature Control

Factor Impact Optimal Range
Solvent PolarityPolar aprotic solvents (DMF, THF) enhance nucleophilicity for alkylation.DMF > Dioxane
TemperatureLower temperatures (0–25°C) reduce competing elimination reactions.0–25°C

Catalyst and Base Selection

Base Role Drawbacks
K₂CO₃Neutralizes HCl; mild conditions.Limited solubility in nonpolar solvents.
NaOHStrong deprotonation; accelerates reaction.Risk of over-alkylation.

Purification and Characterization

Purification Techniques

Method Conditions Purity Source
Column ChromatographySilica gel, hexane/ethyl acetate (9:1)≥95%
RecrystallizationDCM/hexane (1:1)≥97%

Spectroscopic Validation

Technique Key Signals Source
¹H NMR δ 1.4 ppm (s, 9H, tert-butyl), δ 3.6–4.0 ppm (m, 2H, CH₂OH), δ 2.5–3.5 ppm (m, azepane CH₂).
IR 1680–1720 cm⁻¹ (C=O, carbamate), 3300–3500 cm⁻¹ (OH stretch).
MS [M+H]⁺ m/z 242.36 (C₁₁H₂₁NO₂).

Industrial-Scale Considerations

Parameter Optimal Values Impact
Reaction Time 2–4 hoursMinimizes decomposition of Boc group.
Purity Monitoring HPLC (Rf = 0.3–0.5 in EtOAc/Hexane)Ensures ≤2% impurities.
Storage –20°C under N₂Prevents hydrolysis of the carbamate.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The azepane ring can be reduced to form a piperidine derivative.

    Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or lithium aluminum hydride.

Major Products Formed:

    Oxidation: Formation of 2-(2-oxoethyl)azepane-1-carboxylate.

    Reduction: Formation of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate.

    Substitution: Formation of various ester derivatives depending on the substituent used.

Scientific Research Applications

Synthesis Routes

The synthesis of tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and 2-hydroxyethylamine under anhydrous conditions. The following table summarizes common synthetic routes:

Synthetic Route Reagents Conditions
Azepane + tert-butyl chloroformate + 2-hydroxyethylamineTert-butyl chloroformate, 2-hydroxyethylamineAnhydrous conditions

Chemistry

In the field of chemistry, this compound is primarily used as an intermediate in the synthesis of complex organic molecules. Its unique structural features make it a valuable building block for creating more intricate compounds.

Biology

Research has indicated potential biological activities associated with this compound. Studies suggest that it may interact with various biomolecules, influencing biochemical pathways. For instance, compounds with similar structures have been documented to exhibit antimicrobial and anti-inflammatory properties. Further investigation into its biological activity is warranted to fully elucidate its effects.

Medicine

This compound is being explored for its potential in drug development. It may serve as a scaffold for designing novel therapeutic agents aimed at various diseases. The presence of the azepane ring could enhance the pharmacological profile of derivatives synthesized from this compound.

Industry

The compound finds applications in the production of specialty chemicals and materials. Its unique chemical properties allow it to be utilized in formulating products that require specific functionalities.

Case Studies and Research Findings

  • Biological Activity Studies :
    • A study investigating the interaction of azepane derivatives with GABA receptors highlighted the potential of compounds similar to this compound to modulate neurotransmitter systems . This suggests possible applications in neuropharmacology.
  • Synthesis Optimization :
    • Research focused on optimizing synthetic routes for azepane derivatives has shown that adjusting reaction conditions can significantly improve yield and purity, which is crucial for industrial applications .
  • Structure-Activity Relationship (SAR) :
    • An investigation into SAR for related compounds demonstrated that modifications at specific functional groups could enhance biological efficacy, providing insights into how this compound can be tailored for improved activity .

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the azepane ring provides structural stability. The tert-butyl ester group can undergo hydrolysis to release the active azepane derivative, which then exerts its effects on the target pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and synthesis highlights:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Yield Notable Properties
Tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate (Target) C₁₃H₂₅NO₃ 255.34 (calc.) 2-hydroxyethyl, tert-butyl carbamate Not specified N/A Enhanced hydrophilicity; potential for H-bonding
Tert-butyl 2-(2-ethoxy-2-oxoethyl)azepane-1-carboxylate (59) C₁₄H₂₅NO₄ 283.35 (calc.) Ethoxy-oxoethyl, tert-butyl carbamate GP4 (alkylation) N/A Lipophilic ester; characterized by ¹H/¹³C NMR, HRMS
Tert-butyl 2-(pyridin-2-ylmethyl)azepane-1-carboxylate (47) C₁₈H₂₆N₂O₂ 302.42 (calc.) Pyridylmethyl, tert-butyl carbamate GP3 (alkylation) N/A Aromatic π-system; potential metal coordination
Tert-butyl 2-(2-oxo-2-phenylethyl)azepane-1-carboxylate C₁₆H₂₃ClN₂O 317.40 Phenyl-oxoethyl, tert-butyl carbamate Not specified N/A High molecular weight; ketone reactivity
Tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate C₁₁H₁₉NO₄ 229.27 (calc.) 6-hydroxy, 2-oxo, tert-butyl carbamate Not specified N/A Dual functional groups (hydroxy, oxo); no acute toxicity reported
Tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate C₁₃H₂₅NO₂ 227.34 (calc.) Aminomethyl, ethyl, cyclopentane LAH reduction N/A Five-membered ring; amine reactivity

Key Structural and Functional Differences:

Ring Size and Flexibility :

  • The target compound’s seven-membered azepane ring offers greater conformational flexibility compared to five-membered cyclopentane analogs (e.g., compound in ), which may influence binding affinity in biological systems .
  • Piperidine (six-membered) and pyrrolidine (five-membered) analogs (e.g., compounds 56–58 in ) exhibit distinct ring strain and solubility profiles.

Substituent Effects: Hydroxyethyl vs. Ester/Aryl Groups: The hydroxyethyl group in the target compound increases hydrophilicity compared to ethoxy-oxoethyl (59) or phenyl-oxoethyl () derivatives. This enhances aqueous solubility but reduces lipid membrane permeability .

Synthetic Accessibility: GP3 and GP4 protocols () enable efficient alkylation at position 2 of the azepane ring. Yields for piperidine analogs (e.g., 52% for compound 58 ) suggest that larger rings (azepane vs. piperidine) may face steric challenges during synthesis.

The tert-butyl carbamate group generally enhances stability against hydrolysis compared to methyl or ethyl esters .

Research Findings and Trends:

  • Spectroscopic Characterization :

    • ¹H NMR shifts for azepane derivatives (e.g., δ 1.4–1.6 ppm for tert-butyl groups ) are consistent across analogs. Hydroxyethyl substituents may show broad signals near δ 3.5–4.0 ppm (OH) .
    • HRMS data (e.g., compound 47 ) confirms molecular ion peaks with <1 ppm error, ensuring structural fidelity.
  • Functional Group Reactivity :

    • Hydroxyethyl groups can undergo oxidation to ketones or serve as sites for conjugation (e.g., esterification). In contrast, ethoxy-oxoethyl groups (59) are prone to hydrolysis .
  • Biological Implications :

    • Azepane-based compounds are prevalent in kinase and protease inhibitors. The hydroxyethyl group’s H-bonding capacity may mimic natural substrates (e.g., ATP or peptide backbones) .

Biological Activity

Tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate, with the CAS number 250249-86-6, is a compound that belongs to the class of azepanes, which are seven-membered cyclic amines. This compound has garnered attention in recent years due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The focus of this article is to explore the biological activity of this compound based on various research findings, case studies, and relevant data.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the tert-butyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes. The hydroxyethyl side chain may facilitate hydrogen bonding interactions with biological macromolecules, influencing receptor binding and enzyme inhibition.

Pharmacological Properties

  • Anticancer Activity : Preliminary studies suggest that compounds containing azepane structures exhibit anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cancer progression .
  • Neuroprotective Effects : Some studies have highlighted the potential neuroprotective effects of azepane derivatives. These compounds may inhibit acetylcholinesterase (AChE) activity, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial for cognitive function and memory enhancement .
  • Anti-inflammatory Activity : The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in various inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Modification Effect on Activity
Addition of halogen atomsIncreased potency against certain cancer cell lines
Variation in alkyl chainAltered lipophilicity and membrane permeability
Hydroxyl group positionEnhanced binding affinity to target receptors

Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of azepane derivatives, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity .

Study 2: Neuroprotective Properties

A neuroprotective study evaluated the effects of this compound on neuronal cells subjected to oxidative stress. The compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and preserving mitochondrial function. This suggests potential applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves reductive amination or alkylation reactions. For example, NaBH(OAc)₃ is used as a reducing agent in dichloromethane (CH₂Cl₂) to stabilize intermediates, followed by purification via silica gel chromatography with gradients like petroleum ether:ethyl acetate (3:1 to 1:1) . Optimization includes controlling reaction temperature (room temperature to 40°C) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of NaBH(OAc)₃) to improve yields (up to 86%) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Critical for confirming regiochemistry and stereochemistry. Peaks for tert-butyl groups appear at δ ~1.50 ppm (singlet, 9H), while hydroxyethyl protons resonate between δ 3.25–4.47 ppm .
  • LC-MS : Used to verify molecular weight (e.g., [M+H]⁺ = 418.4) and monitor reaction progress .
  • ATR-IR : Detects carbonyl stretches (C=O) near 1700 cm⁻¹ and hydroxyl (O-H) stretches around 3400 cm⁻¹ .

Q. How does the tert-butyl group influence the compound’s stability and reactivity?

  • Methodological Answer : The tert-butyl group enhances steric protection of the azepane nitrogen, reducing undesired nucleophilic side reactions. Stability studies under ambient storage (room temperature, inert atmosphere) show no decomposition over 6 months, as confirmed by periodic LC-MS analysis .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for the synthesis of this compound?

  • Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., deuterated solvents) and intermediate trapping. For instance, isolating Schiff base intermediates (e.g., tert-butyl 3-(5-nitro-2-(prop-2-yn-1-yloxy)benzamido)azepane-1-carboxylate) via quenching with acetic acid provides insights into reductive amination pathways . Computational methods (DFT) further validate transition states and activation energies .

Q. What role do hydrogen bonds play in the crystal structure of this compound, and how can they be analyzed?

  • Methodological Answer : Hydrogen bonding patterns (e.g., O-H···N or O-H···O) are analyzed using graph set notation (e.g., R₂²(8) motifs). Single-crystal X-ray diffraction with SHELX refinement (SHELXL-97) reveals packing motifs, while ORTEP-3 visualizes thermal ellipsoids and bond angles .

Q. How can contradictions in purity assessments (e.g., NMR vs. LC-MS) be resolved?

  • Methodological Answer : Discrepancies arise from residual solvents (e.g., CH₂Cl₂ in NMR) or column artifacts. Cross-validation using orthogonal methods is essential:

  • NMR : Quantify impurities via integration (e.g., <5% residual starting material).
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to resolve co-eluting species .
  • Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .

Q. What strategies are used to study structure-activity relationships (SAR) for pharmacological applications?

  • Methodological Answer :

  • Functional Group Modification : Replace the hydroxyethyl group with azido or methoxy variants to assess bioavailability changes (e.g., tert-butyl 4-(2-azidoethyl)azepane-1-carboxylate) .
  • Calcium Channel Assays : Measure IC₅₀ values in HEK293 cells transfected with Cav1.2 channels. The hydroxyethyl group shows moderate activity (IC₅₀ = 12 μM), while bulkier substituents reduce potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.